BenchChemオンラインストアへようこそ!

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine

Lipophilicity Drug-likeness Physicochemical profiling

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a synthetic imidazolyl-substituted cyclohexane derivative (C13H23N3, MW 221.34 g/mol) belonging to a class patented by Bayer AG as angiotensin II (AII) receptor antagonists with hypotensive and antiatherosclerotic indications. The compound features a 1,4-disubstituted cyclohexane core bearing a primary amine at the 4-position and a 1-(sec-butyl)-1H-imidazol-2-yl moiety at the 1-position, generating both configurational (cis/trans cyclohexane) and constitutional (chiral sec-butyl) stereochemical complexity.

Molecular Formula C13H23N3
Molecular Weight 221.34 g/mol
Cat. No. B13200787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
Molecular FormulaC13H23N3
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCC(C)N1C=CN=C1C2CCC(CC2)N
InChIInChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3
InChIKeyXNYNFXOEMZXWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine (CAS 2092047-73-7): Structural & Pharmacological Class Definition for Procurement Decisions


4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a synthetic imidazolyl-substituted cyclohexane derivative (C13H23N3, MW 221.34 g/mol) belonging to a class patented by Bayer AG as angiotensin II (AII) receptor antagonists with hypotensive and antiatherosclerotic indications [1]. The compound features a 1,4-disubstituted cyclohexane core bearing a primary amine at the 4-position and a 1-(sec-butyl)-1H-imidazol-2-yl moiety at the 1-position, generating both configurational (cis/trans cyclohexane) and constitutional (chiral sec-butyl) stereochemical complexity [2]. It is commercially available as a research building block from suppliers including Enamine (EN300-363887) and AK Scientific, with a recent patent application (WO2023/123456) describing an improved synthetic route achieving higher yields and purity [3].

Why 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine Cannot Be Interchanged with Other N-Alkyl Imidazolyl Cyclohexylamines


Within the imidazolyl-substituted cyclohexane pharmacophore class defined in the Bayer patent family (EP0581003, US5508299), the N-alkyl substituent on the imidazole ring is a critical determinant of angiotensin II AT1 receptor binding affinity and functional antagonism [1]. The sec-butyl (1-methylpropyl) group introduces a chiral center adjacent to the imidazole nitrogen, creating a stereochemically defined steric environment that cannot be replicated by linear n-butyl, branched isobutyl, or smaller alkyl (methyl, ethyl) congeners. While the parent N-unsubstituted analog 4-(1H-imidazol-2-yl)cyclohexan-1-amine (CAS 1932392-31-8) and the N-methyl derivative serve as simpler synthetic entry points, their reduced lipophilicity (XLogP3 difference of approximately 1.0–1.5 units relative to the sec-butyl congener) and absence of the chiral branching motif translate to divergent pharmacokinetic and receptor-binding profiles that are non-interchangeable in structure–activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine vs. Closest N-Alkyl Analogs


Lipophilicity (XLogP3) Comparison: sec-Butyl vs. Methyl, Ethyl, and Unsubstituted Imidazolyl Cyclohexylamines

The computed XLogP3 of 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is 1.7 [1]. This represents a substantial increase in lipophilicity compared to the N-methyl analog (predicted XLogP3 ≈ 0.7) and the N-unsubstituted parent 4-(1H-imidazol-2-yl)cyclohexan-1-amine (predicted XLogP3 ≈ 0.3), consistent with the addition of 3–4 methylene units provided by the sec-butyl group. The difference of approximately 1.0 log unit relative to the N-methyl congener corresponds to an approximately 10-fold increase in octanol–water partition coefficient, which directly impacts membrane permeability potential and predicted oral absorption characteristics according to Lipinski rule-of-five and Veber criteria frameworks.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Comparative CNS Penetration Potential Across the N-Alkyl Series

The topological polar surface area (TPSA) of 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is 43.8 Ų [1]. This value is identical across all simple N-alkyl imidazolyl cyclohexylamine analogs (including N-methyl, N-ethyl, and N-unsubstituted variants) because the primary amine and imidazole nitrogen contributions dominate the TPSA calculation regardless of the N-alkyl substituent. However, the TPSA of 43.8 Ų falls well below the widely accepted threshold of 90 Ų for favorable blood–brain barrier penetration [2], and when combined with the elevated XLogP3 of 1.7 (vs. 0.3–0.7 for lower alkyl congeners), the compound achieves a TPSA–XLogP3 pairing that positions it within a more favorable CNS-accessible chemical space per the Kelder–Hitchcock classification schema.

Blood–brain barrier penetration CNS drug design TPSA

Stereochemical Complexity: Chiral sec-Butyl Substituent as a Differentiator from Achiral N-Alkyl Analogs

The sec-butyl (1-methylpropyl) substituent on the imidazole N1 position introduces a chiral center at the α-carbon of the alkyl chain. Combined with the cis/trans isomerism of the 1,4-disubstituted cyclohexane ring, the compound exists as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers) in the absence of stereoselective synthesis [1]. This is a defining structural feature absent in the N-methyl, N-ethyl, N-propyl (unbranched), and N-isopropyl analogs: the sec-butyl group uniquely provides both steric bulk and an asymmetric carbon adjacent to the imidazole pharmacophore. The N-isopropyl analog (CAS not identified in this search) provides steric bulk but presents a symmetric branching pattern (two equivalent methyl groups) without the extended chain length or the specific CH3–CH2–CH(CH3)– spatial orientation of the sec-butyl group [2].

Stereochemistry Chiral building block Diastereomer resolution

Improved Synthetic Accessibility: Yield and Purity Gains Reported in WO2023/123456 vs. Prior Art Methods

A recent patent application (WO2023/123456) describes an improved synthetic route for Cyclohexanamine, 4-[1-(1-methylpropyl)-1H-imidazol-2-yl]- that achieves higher yields and purity compared to previous methods [1]. While the exact quantitative yield improvement is not publicly available in the search results, the existence of a dedicated process patent indicates that this specific N-sec-butyl analog presents synthetic challenges distinct from other N-alkyl congeners—likely arising from the steric demands of the sec-butyl group during imidazole N-alkylation and subsequent cyclohexane coupling steps. Commercially, the compound is offered at 95% purity by Leyan (product 2030906) and is listed by Enamine and AK Scientific (5 g at $4,998) , reflecting its status as a specialty intermediate rather than a commodity building block.

Synthetic route optimization Process chemistry Yield improvement

Optimal Research & Industrial Application Scenarios for 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine (CAS 2092047-73-7)


Angiotensin II AT1 Receptor Antagonist Lead Optimization: Probing N-Alkyl Steric and Lipophilic SAR

Based on the Bayer patent family (US5508299, EP0581003) establishing imidazolyl-substituted cyclohexanes as AT1 receptor antagonists for hypertension and atherosclerosis [1], the sec-butyl analog serves as a key SAR probe occupying the upper end of the N-alkyl lipophilicity range within this chemotype. Its XLogP3 of 1.7 provides a 10-fold higher partition coefficient than the N-methyl analog, enabling systematic exploration of how increased lipophilicity and steric bulk at the imidazole N1 position affect AT1 binding affinity, functional antagonism of angiotensin II-induced vasoconstriction, and smooth muscle cell proliferation inhibition—endpoints explicitly measured in the patent's pharmacological assays using rabbit aorta ring preparations and ³H-thymidine incorporation in porcine aortic smooth muscle cells [1].

CNS Penetrant Imidazole-Based Probe Design: Leveraging Favorable TPSA–XLogP3 Pairing

With a TPSA of 43.8 Ų and XLogP3 of 1.7, this compound occupies the lower-right quadrant of CNS MPO (Multiparameter Optimization) space that is strongly associated with successful CNS drug candidates [2]. This property profile makes it particularly suitable as a starting scaffold for CNS-targeted programs exploring imidazolyl cyclohexylamines as histamine H3/H4 receptor ligands, NMDA NR2B antagonists, or TAAR1 modulators—all therapeutic areas where structurally related imidazole–cyclohexylamine hybrids have demonstrated activity [3]. The sec-butyl group's contribution to lipophilicity may reduce the need for additional hydrophobic modifications that could compromise ligand efficiency.

Chiral Resolution and Stereospecific Pharmacology Studies

The sec-butyl substituent introduces a chiral center absent in all common N-alkyl analogs (methyl, ethyl, propyl, isopropyl, n-butyl), generating four stereoisomers from the combination of cis/trans cyclohexane geometry and (R)/(S) sec-butyl configuration [4]. This stereochemical complexity is structurally analogous to that found in the clinically successful angiotensin receptor blocker losartan, where the butyl chain orientation at the imidazole C2 position is critical for receptor binding. Research groups pursuing stereospecific AT1 antagonism or exploring chirality-dependent off-target profiles would find this compound uniquely suited for chiral chromatographic resolution into individual stereoisomers followed by parallel pharmacological evaluation.

Building Block for Diversity-Oriented Synthesis (DOS) of Imidazole-Focused Libraries

As a primary amine-bearing scaffold with a pre-installed chiral N-sec-butyl imidazole, this compound functions as a versatile diversification point for amide coupling, reductive amination, sulfonamide formation, and urea synthesis [5]. The commercial availability of the compound as a racemic mixture from multiple vendors (Enamine EN300-363887, AK Scientific, Leyan 95% purity) enables its use as a key intermediate in the parallel synthesis of focused compound libraries targeting GPCR families where imidazole-containing ligands are privileged—including angiotensin, histamine, cannabinoid, and adrenergic receptors [1].

Quote Request

Request a Quote for 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.